1-Naphthohydrazide

描述

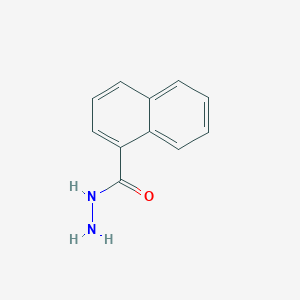

Structure

2D Structure

3D Structure

属性

IUPAC Name |

naphthalene-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-13-11(14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFUMDXVTKTZQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195650 | |

| Record name | 1-Naphthohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43038-45-5 | |

| Record name | 1-Naphthoic hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43038-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043038455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 43038-45-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Naphthohydrazide

Established Synthetic Pathways for 1-Naphthohydrazide

The synthesis of this compound can be achieved through several established methods, primarily involving the reaction of 1-naphthoic acid or its derivatives with hydrazine (B178648).

Hydrazinolysis Reactions in Naphthoate Synthesis

A primary and widely used method for synthesizing this compound is the hydrazinolysis of 1-naphthoic acid esters. researchgate.netnih.govpreprints.org This reaction involves the nucleophilic acyl substitution where hydrazine hydrate (B1144303) attacks the electrophilic carbonyl carbon of the ester.

The general process begins with the Fischer esterification of 1-naphthoic acid in methanol (B129727) with a sulfuric acid catalyst under reflux conditions to produce methyl 1-naphthoate (B1232437). researchgate.netnih.govpreprints.org Subsequently, the methyl 1-naphthoate is treated with hydrazine hydrate. researchgate.netnih.govpreprints.org The reaction is typically carried out by refluxing an ethanolic solution of methyl 1-naphthoate with an excess of hydrazine hydrate. researchgate.netnih.govpreprints.org This process has been reported to yield this compound in quantities around 70-83%. researchgate.netnih.gov

A typical laboratory-scale synthesis involves dissolving methyl 1-naphthoate in absolute ethanol (B145695), followed by the slow addition of hydrazine hydrate. The mixture is then refluxed for several hours. After reflux, the volume of the solution is reduced under pressure, and the product is precipitated by adding crushed ice and cold water. The resulting solid this compound is then isolated by vacuum filtration. nih.gov

| Reagent/Condition | Role/Parameter | Typical Value/Observation |

| Methyl 1-naphthoate | Starting material | - |

| Hydrazine hydrate | Nucleophile | 5 equivalents |

| Ethanol | Solvent | - |

| Reflux | Reaction condition | 6 hours |

| Yield | Outcome | 70-83% |

Condensation Reactions for Hydrazide Formation

While hydrazinolysis of esters is the most common route, direct condensation of 1-naphthoic acid with hydrazine can also be employed for the synthesis of this compound. ontosight.ai This method, however, may require activation of the carboxylic acid to facilitate the reaction. One such approach is the mixed anhydride (B1165640) method, where 1-naphthoic acid is reacted with ethyl chloroformate in the presence of a base like triethylamine. This forms a reactive anhydride intermediate, which subsequently reacts with hydrazine at a low temperature (e.g., 0°C) to yield this compound.

Another variation involves the use of activating agents to facilitate the direct condensation. While specific examples for this compound are less detailed in the provided results, the general principle of activating a carboxylic acid for reaction with a hydrazine derivative is a standard synthetic strategy.

Derivatization Strategies of this compound

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly Schiff bases, due to the reactivity of its hydrazide functional group.

Synthesis of Schiff Bases from this compound Derivatives

Schiff bases, or imines, are a significant class of compounds synthesized from this compound. These are typically formed through the condensation reaction of the hydrazide with various aldehydes and ketones. libretexts.org

Reaction with Aldehydes and Ketones

The formation of Schiff bases from this compound involves an acid-catalyzed condensation reaction with an aldehyde or a ketone. nih.govlibretexts.org In this reaction, the nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the C=N double bond characteristic of a Schiff base. libretexts.org

The reaction is often carried out in a suitable solvent like ethanol, and a catalytic amount of acid, such as hydrochloric acid, is typically added to facilitate the reaction. nih.gov The reaction mixture is usually stirred at room temperature for a few hours to yield the desired Schiff base product. nih.gov For instance, this compound has been reacted with 4-formylphenylboronic acid in the presence of catalytic HCl in ethanol to produce the corresponding N-acylhydrazone, a type of Schiff base, in high yield (92%). researchgate.netnih.govpreprints.orgmdpi-res.com

The reaction of this compound with various substituted aromatic aldehydes, such as 2,3,4-trihydroxybenzaldehyde, has also been reported, leading to the formation of novel Schiff base derivatives. mdpi.com Similarly, condensation with ketones like 9H-fluoren-9-one has been used to synthesize Schiff base ligands. almanhal.comyu.edu.jo

| Aldehyde/Ketone | Product Type | Reported Yield |

| 4-formylphenylboronic acid | N-acylhydrazone | 92% researchgate.netnih.govpreprints.orgmdpi-res.com |

| 2,3,4-trihydroxybenzaldehyde | (E)-N′-(2,3,4-trihydroxybenzylidene)-1-naphthohydrazide | 69% mdpi.com |

| 9H-fluoren-9-one | N'-(9H-fluoren-9-ylidene)-2-hydroxy-1-naphthohydrazide | - |

Structural Modifications via Substituent Introduction

The versatility of this compound allows for the introduction of various substituents onto the resulting Schiff base, leading to a diverse library of derivatives. These modifications are typically achieved by using substituted aldehydes or ketones in the condensation reaction. The nature and position of the substituent on the aromatic ring of the aldehyde or ketone can significantly influence the properties of the final Schiff base.

For example, the synthesis of a series of regioisomeric naphthyl-N-acylhydrazone derivatives was achieved by reacting this compound with different isomers of nitrobenzaldehyde. nih.gov This strategy allows for a systematic investigation of how the position of a substituent (in this case, a nitro group) affects the biological activity of the resulting compounds. nih.gov

Furthermore, the introduction of different functional groups can be used to tune the electronic and steric properties of the Schiff bases. For instance, the reaction of this compound with 4-methylbenzoyl chloride leads to the formation of 2'-(4-Methylbenzoyl)-1-naphthohydrazide, introducing a methyl-substituted benzoyl group. ontosight.ai These structural modifications are a key strategy in the rational design of new molecules with specific desired properties.

Formation of Acylhydrazone Derivatives

Acylhydrazones are a significant class of compounds synthesized from this compound. The general method involves the condensation reaction between this compound and various aldehydes or ketones. nih.govnih.gov This reaction is typically catalyzed by a small amount of acid, such as hydrochloric acid (HCl), and is often carried out in a protic solvent like ethanol at room temperature or under reflux. mdpi.com The hydrazone products are frequently obtained in good to excellent yields. mdpi.comresearchgate.net

The synthesis of (E)-N'-(substituted-benzylidene)-2-naphthohydrazides, for instance, is achieved by reacting 2-naphthohydrazide (B185666) with the corresponding nitrobenzaldehyde in ethanol with a catalytic amount of 20% aqueous HCl, resulting in yields of 94-97%. mdpi.com A similar procedure is used for this compound, where it is condensed with 4-formylphenylboronic acid in ethanol with catalytic HCl, furnishing the desired N-acylhydrazone in 92% yield. mdpi.comresearchgate.net The reaction proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic C=N imine bond of the acylhydrazone. researchgate.net

The following table summarizes representative examples of acylhydrazone derivatives synthesized from naphthohydrazides.

N-Acetylation and Related Transformations

The hydrazide moiety of this compound can undergo acylation reactions, most notably N-acetylation. This transformation typically involves reacting the hydrazide with an acetylating agent like acetic anhydride. chemcess.com The reaction can be performed with or without a catalyst. Basic catalysts such as pyridine (B92270) are often used to promote the reaction and neutralize the acetic acid byproduct. sigmaaldrich.com N-acetylation reactions of amines and related compounds are generally faster than the acetylation of hydroxyl groups. chemcess.com

By controlling reaction conditions such as pH and reagent concentration, selective acetylation can be achieved. nih.gov For example, studies on peptides have shown that Nα-selective acetylation is possible at a controlled pH (around 3.3-6.0) and a specific concentration of acetic anhydride. nih.gov While specific studies on the N-acetylation of this compound are not extensively detailed, the synthesis of related compounds like N'-acetyl-3-hydroxy-2-naphthohydrazide has been reported. nih.gov Similarly, the synthesis and crystal structure of N'-acetyl-N'-phenyl-2-naphthohydrazide have been described, illustrating the feasibility of such transformations within the naphthohydrazide family. researchgate.neteurjchem.com

Heterocyclic Ring Formation Utilizing Naphthohydrazide as a Precursor

This compound is a valuable precursor for the synthesis of various five-membered heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are known for their diverse biological activities. kaznu.kzorientjchem.org

1,3,4-Oxadiazoles: A common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the oxidative cyclization of N-acylhydrazones, which are readily prepared from this compound. organic-chemistry.org One established method uses molecular iodine (I₂) as an oxidant in the presence of a base like potassium carbonate. organic-chemistry.org The reaction proceeds by converting the acylhydrazone intermediate into the final oxadiazole ring. organic-chemistry.org Another approach involves the cyclodehydration of diacylhydrazine intermediates using agents like phosphorus oxychloride. rsc.org A versatile method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiones involves the reaction of the parent hydrazide (e.g., this compound) with carbon disulfide in the presence of potassium hydroxide (B78521) in an alcoholic solvent. nih.govnih.gov This yields an oxadiazole-2-thione derivative which can be further functionalized. nih.govnih.gov

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives from this compound typically begins with the formation of a thiosemicarbazide (B42300) intermediate. This is achieved by reacting the hydrazide with an appropriate isothiocyanate. researchgate.netarkat-usa.org The resulting thiosemicarbazide can then be cyclized under alkaline conditions, for example, by heating in an aqueous sodium hydroxide solution, to yield the corresponding 1,2,4-triazole-3-thione. researchgate.netresearchgate.net

The following table outlines the general synthetic pathways to these heterocycles starting from a hydrazide precursor.

Catalytic Approaches in Naphthohydrazide Synthesis

The standard synthesis of this compound involves the hydrazinolysis of a 1-naphthoic acid derivative, typically an ester like methyl 1-naphthoate. mdpi.comresearchgate.net This reaction is a nucleophilic acyl substitution where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The process is commonly carried out by refluxing the ester with an excess of hydrazine hydrate in a solvent such as ethanol. mdpi.com For example, refluxing methyl 1-naphthoate with five equivalents of 100% hydrazine hydrate in ethanol for six hours yields this compound with an 83% yield after isolation.

While this method is effective, research into catalytic approaches aims to improve reaction efficiency, reduce reaction times, and employ milder conditions. Studies on the related 2-naphthohydrazide have explored the use of Lewis acid catalysts, such as zinc chloride (ZnCl₂), to accelerate the hydrazinolysis reaction. In one reported trial, using 10 mol% of ZnCl₂ reduced the reaction time to three hours and provided an 82% yield, although challenges with catalyst recycling were noted. Protic acids like sulfuric acid are also used catalytically in the initial esterification step to produce the methyl ester precursor from the carboxylic acid. mdpi.comresearchgate.net

Mechanistic Investigations of this compound Reactions

The chemical transformations of this compound are governed by well-understood reaction mechanisms, primarily involving the nucleophilic character of the hydrazine nitrogen atoms and the electrophilicity of the carbonyl group.

Acylhydrazone Formation: The formation of acylhydrazones from this compound and an aldehyde is a reversible, acid-catalyzed condensation reaction. researchgate.netrsc.org The mechanism proceeds through several key steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon. nih.gov

Nucleophilic Attack: The terminal, more nucleophilic nitrogen atom (-NH₂) of this compound attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. researchgate.netresearchgate.net

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the carbinolamine.

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation from the nitrogen atom forms the stable C=N double bond of the acylhydrazone product and regenerates the acid catalyst. nih.govresearchgate.net The reaction rate is pH-dependent, often reaching a maximum at a weakly acidic pH of around 4 to 5. nih.gov

Oxidative Cyclization to 1,3,4-Oxadiazoles: The conversion of N-acylhydrazones (derived from this compound) into 1,3,4-oxadiazoles is a key transformation. When using an oxidant like molecular iodine, the proposed mechanism involves the formation of an iodide intermediate from the acylhydrazone. organic-chemistry.org This is followed by an intramolecular SN2'-type cyclization, where the carbonyl oxygen attacks the imine carbon, leading to the formation of the C-O bond and closure of the five-membered oxadiazole ring. organic-chemistry.org Other mechanisms, such as photocatalytic oxidative cyclization, proceed via radical intermediates. mpg.de In these cases, a single electron transfer (SET) from the hydrazone can initiate a cascade of cyclization and electron/proton transfer steps to yield the final heterocyclic product. mpg.debeilstein-journals.org

Coordination Chemistry and Metal Complexes of 1 Naphthohydrazide Derivatives

Ligand Design Principles in Naphthohydrazide-Based Systems

The design of ligands based on the 1-naphthohydrazide framework is centered around the versatile coordination capabilities of the hydrazone moiety (-C=N-NH-C=O). These ligands are typically synthesized through a condensation reaction between a hydrazide, such as 3-hydroxy-2-naphthohydrazide (B1221801), and an appropriate aldehyde or ketone. ijrps.commtct.ac.in This modular approach allows for the systematic modification of the ligand's steric and electronic properties by varying the carbonyl precursor.

A key principle in the design of these ligands is the presence of multiple donor sites. The basic hydrazone structure contains at least two potential coordination sites: the azomethine nitrogen and the carbonyl oxygen. mtct.ac.in This allows them to act as bidentate ligands. Furthermore, by introducing additional functional groups, such as hydroxyl (-OH) or pyridyl moieties, onto the naphthyl ring or the aldehyde/ketone fragment, the denticity of the ligand can be increased. mtct.ac.inacs.org For example, the inclusion of a hydroxyl group at the ortho position of a starting aldehyde results in a potential O,N,O-tridentate ligand. researchgate.net

These ligands can exhibit keto-enol tautomerism, existing in either the amido or iminol form. mtct.ac.in In the solid state, they predominantly exist in the amido form, but in solution and upon coordination to a metal ion, they often switch to the deprotonated iminol form. mtct.ac.in This deprotonation is a critical aspect of their coordination behavior, leading to the formation of stable, neutral, or charged complexes. The ability to control the ligand's denticity, donor atoms, and electronic properties through synthetic modification is a fundamental principle driving their exploration in coordination chemistry.

Synthesis and Characterization of Metal(II) Complexes

The synthesis of metal(II) complexes with this compound derivatives is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, often under reflux. chemrxiv.orgresearchgate.net The choice of metal salt, solvent, and reaction conditions can influence the stoichiometry and geometry of the resulting complex.

Transition Metal Complexes (e.g., Cu(II), Co(II), Ni(II), Zn(II), Mn(II), Pd(II))

A wide variety of transition metal(II) complexes have been synthesized using this compound-based ligands.

Cu(II) Complexes: Copper(II) complexes of these ligands have been extensively studied. For instance, a complex derived from 3-hydroxy-N'-(2-hydroxybenzylidene)-2-naphthohydrazide has been reported, demonstrating the versatility of these ligands. eurjchem.com In some cases, mixed-ligand complexes, incorporating co-ligands like 1,10-phenanthroline, have also been synthesized. eurjchem.com The resulting copper(II) complexes can adopt various geometries, including square planar and distorted octahedral. frontiersin.orgekb.eg

Co(II) Complexes: Cobalt(II) complexes with naphthohydrazide derivatives have been synthesized and characterized. chemrxiv.orgresearchgate.net For example, a complex with a ligand derived from 3-hydroxy-2-naphthoic hydrazide and dehydroacetic acid was found to have a tetrahedral geometry. researchgate.net The synthesis often involves the reaction of a Co(II) salt, such as cobalt(II) acetate (B1210297) or chloride, with the ligand in an alcoholic medium. chemrxiv.orgimist.ma

Ni(II) Complexes: Nickel(II) complexes of this compound derivatives frequently exhibit square planar or octahedral geometries. researchgate.netarabjchem.org The synthesis of a Ni(II) complex with (E)-3-hydroxy-N'-(1-(6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-yl)ethylidene)-2-naphthohydrazide has been achieved through a two-pot method. chemrxiv.org Studies have shown that the ligand can coordinate in a monobasic bidentate or tridentate fashion depending on the specific ligand structure and the counter-anion of the metal salt. arabjchem.org

Zn(II) Complexes: Zinc(II) complexes with these ligands have also been prepared and are often used as diamagnetic analogs for spectroscopic studies.

Mn(II) Complexes: Manganese(II) complexes have been synthesized, sometimes resulting in coordination polymers. tandfonline.com For example, the reaction of (E)-3-hydroxy-N'-(1-(2-oxo-2H-chromen-3-yl)ethylidene)-2-naphthohydrazide with Mn(NO₃)₂·4H₂O yielded both a mononuclear complex and a 1-D coordination polymer. tandfonline.com The coordination environment around the Mn(II) center can be distorted square-based pyramidal. researchgate.net

Pd(II) Complexes: Palladium(II) complexes with related hydrazone ligands have been reported, often exhibiting a square planar coordination geometry. researchgate.net

Table 1: Examples of Synthesized Metal(II) Complexes with this compound Derivatives

| Ligand Precursors | Metal Ion | Resulting Complex Formula | Proposed Geometry | Reference(s) |

| 3-hydroxy-2-naphthoic hydrazide, dehydroacetic acid | Ni(II) | [NiLCl₂] | Square Planar | researchgate.net |

| 3-hydroxy-2-naphthoic hydrazide, dehydroacetic acid | Co(II) | [CoLCl₂] | Tetrahedral | researchgate.net |

| 3-hydroxy-2-naphthoic hydrazide, dehydroacetic acid | Cu(II) | [CuLCl₂] | Tetrahedral | researchgate.net |

| 3-hydroxy-2-naphthohydrazide, pyridine-2-carbaldehyde | Co(II) | Varies with anion | Not specified | imist.ma |

| 3-acetylcoumarin, 3-hydroxy-2-naphthoic hydrazide | Mn(II) | [Mn(HL)(NO₃)(CH₃OH)]ₙ | 1-D Polymer | tandfonline.com |

| 3-hydroxy-N'-(2-hydroxybenzylidene)-2-naphthohydrazide | Cu(II) | [Cu(Hbnp)₂] | Not specified | eurjchem.com |

Spectroscopic Elucidation of Coordination Modes (e.g., NMR, FTIR, UV-Vis, Mass Spectrometry)

A combination of spectroscopic techniques is crucial for confirming the formation of the complexes and elucidating the coordination mode of the ligand.

FTIR Spectroscopy: Infrared spectroscopy is a powerful tool to determine how the ligand binds to the metal ion. Key vibrational bands of the free ligand are compared to those in the metal complex. A shift or disappearance of the ν(N-H) band and the ν(C=O) (Amide I) band, along with the appearance of new bands corresponding to ν(C=N-N=C) (enol form) and ν(C-O), indicates coordination through the deprotonated enolic oxygen and the azomethine nitrogen. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy provides valuable information. The disappearance of the N-H proton signal in the ¹H NMR spectrum of the complex confirms deprotonation upon coordination. chemrxiv.orgresearchgate.net Shifts in the signals of protons and carbons near the coordination sites also support the binding of the ligand to the metal. For instance, the carbon atom of the azomethine group shows a characteristic peak that confirms the formation of the Schiff base ligand. chemrxiv.orgresearchgate.net

UV-Vis Spectroscopy: Electronic spectra provide insights into the geometry of the complexes. The spectra of the complexes typically show bands corresponding to intra-ligand charge transfer (π→π* and n→π*) and metal-to-ligand charge transfer (MLCT). researchgate.net For transition metal complexes, d-d transition bands can also be observed, which are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). ekb.eg

Mass Spectrometry: ESI-mass spectrometry is used to confirm the molecular formula of the synthesized complexes. chemrxiv.orgresearchgate.net The observation of the molecular ion peak [M]⁺ or related fragments corresponding to the proposed structure provides strong evidence for the formation of the complex. chemrxiv.orgresearchgate.net

Table 2: Key Spectroscopic Data for a Representative this compound Ligand and its Metal Complex

| Technique | Ligand (E)-3-hydroxy-N'-(...ethylidene)-2-naphthohydrazide | Co(II) Complex | Ni(II) Complex | Interpretation | Reference(s) |

| ¹H NMR (ppm) | Aromatic C-H: 7.34-8.49; Methyl: 2.16, 2.66 | - | - | Confirms ligand structure. | chemrxiv.org |

| ¹³C NMR (ppm) | C=O: 162.68, 168.53, 181.51; C=N: 162.84 | - | - | Confirms azomethine formation. | chemrxiv.org |

| Mass Spec (m/z) | 353.087 [M]⁺ | 482.0478 [M]⁺ | 483.0428 [M]⁺ | Confirms molecular weight and complex formation. | chemrxiv.org |

| FTIR (cm⁻¹) | ν(N-H), ν(C=O) present | Shifted or absent ν(N-H), ν(C=O); new ν(M-N), ν(M-O) | Shifted or absent ν(N-H), ν(C=O); new ν(M-N), ν(M-O) | Indicates coordination via azomethine N and enolic O. | researchgate.net |

Crystallographic Analysis of Metal-Ligand Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these complexes, providing unequivocal information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For instance, the crystal structure of N'-acetyl-N'-phenyl-2-naphthohydrazide revealed a triclinic space group P-1, with the crystal structure being stabilized by a network of N-H···O and C-H···O hydrogen bonds, as well as C-H···π and π···π interactions. The analysis of (E)-3-hydroxy-N'-(2-hydroxybenzylidene)-2-naphthohydrazide showed an almost planar molecule stabilized by intramolecular O–H···N and N–H···O hydrogen bonds.

In metal complexes, crystallographic analysis confirms the coordination mode of the ligand. Studies on arene ruthenium(II) complexes with coumarin (B35378) hydrazone ligands bearing a 3-hydroxy-2-naphthoic hydrazide moiety have shown that the ligands bind to the metal center through the azomethine nitrogen and the imidolate oxygen, forming a stable five-membered chelate ring. researchgate.net Similarly, the crystal structure of Mn(II) and Co(II) coordination polymers revealed a rare coordination mode where the naphtholic oxygen coordinates to a neighboring metal ion. tandfonline.com

Structural Diversity and Geometrical Configurations of Complexes

The coordination of this compound derivatives to metal ions leads to a remarkable structural diversity and a range of geometrical configurations. The final structure is influenced by several factors, including the nature of the metal ion, the ligand-to-metal ratio, the specific donor atoms on the ligand, and the presence of counter-ions or solvent molecules. mtct.ac.inresearchgate.net

Commonly observed geometries for metal(II) complexes include:

Tetrahedral: This geometry has been reported for some Co(II) and Cu(II) complexes. researchgate.net

Square Planar: Often observed for Ni(II) and Pd(II) complexes. researchgate.netresearchgate.net

Octahedral: This is a common geometry for many transition metals, including Ni(II), where the coordination sphere is completed by additional ligand molecules or solvent molecules like water. arabjchem.org

The flexibility of the hydrazone backbone and the potential for different coordination modes (bidentate, tridentate, bridging) contribute significantly to this structural diversity. ijrps.comresearchgate.net For example, the same ligand can produce complexes with different geometries when coordinated to different metals. A ligand derived from 3-hydroxy-2-naphthoic hydrazide and dehydroacetic acid formed a square planar complex with Ni(II) but tetrahedral complexes with Co(II) and Cu(II). researchgate.net

Supramolecular Assembly and Coordination Polymers

Beyond the formation of discrete mononuclear complexes, this compound derivatives are capable of forming extended supramolecular structures and coordination polymers. This is primarily achieved through intermolecular forces such as hydrogen bonding and π-π stacking, or through the bridging action of the ligand itself. tandfonline.com

Hydrogen bonding plays a crucial role in stabilizing the crystal lattice. In the structure of N'-acetyl-N'-phenyl-2-naphthohydrazide, an extensive network of N-H···O and C-H···O hydrogen bonds leads to the formation of a supramolecular architecture. Similarly, intermolecular O-H···O hydrogen bonds can link molecules into infinite chains.

Coordination polymers can be formed when the ligand possesses bridging capabilities. A notable example is the formation of 1-D coordination polymers with Mn(II) and Co(II), where the naphtholic oxygen of the hydrazone ligand bridges adjacent metal centers. tandfonline.com This rare coordination mode, where the NH group of the hydrazone remains intact, highlights the versatility of these ligands in constructing higher-order structures. The formation of these polymers can be influenced by the reaction conditions and the presence of other coordinating species, such as azide (B81097) ions, which can also act as bridging ligands. tandfonline.com

Biological and Pharmacological Investigations of 1 Naphthohydrazide Scaffolds

Antimicrobial Activity Studies

Derivatives of 1-Naphthohydrazide have demonstrated considerable promise as antimicrobial agents, with studies highlighting their efficacy against a spectrum of bacteria and fungi. These compounds often act by interfering with essential microbial processes. ontosight.ai

This compound derivatives have been shown to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. smolecule.com A novel series of naphthalimide hydrazide derivatives exhibited potent activity against carbapenem-resistant Acinetobacter baumannii, a challenging Gram-negative pathogen, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 16 μg/mL. nih.govrsc.org Specifically, compounds designated as 5b, 5c, 5d, and 5e were the most effective, with MICs between 0.5 and 1 μg/mL. nih.govrsc.org These compounds were also found to be active against 24 clinical isolates of multidrug-resistant A. baumannii. nih.gov

Furthermore, other studies have reported the antibacterial potential of related structures. Hydrazide-hydrazone derivatives have shown notable antibacterial effects, sometimes surpassing reference drugs. mdpi.com For instance, certain 1,8-naphthyridine (B1210474) derivatives, which share structural similarities, have been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial survival, leading to activity against both Gram-positive and Gram-negative strains. mdpi.comnih.gov The combination of these derivatives with existing antibiotics, such as fluoroquinolones, has been shown to synergistically enhance their antibacterial activity against multi-resistant strains of S. aureus, P. aeruginosa, and E. coli. mdpi.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity (MIC/Inhibition Zone) | Reference |

|---|---|---|---|

| Naphthalimide hydrazide derivatives (5b, 5c, 5d, 5e) | Acinetobacter baumannii (carbapenem-resistant) | 0.5–1 μg/mL | nih.govrsc.org |

| N'-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide | Various pathogens | Significant antibacterial properties | |

| 1,8-Naphthalimide derivatives of nalidixic acid (9a) | Escherichia coli | 27.5 mm | uctm.edu |

| 1,8-Naphthalimide derivatives of nalidixic acid (9a) | Salmonella abony | 23.9 mm | uctm.edu |

| 1,8-Naphthalimide derivatives of nalidixic acid (9a) | Pseudomonas aeruginosa | 20.6 mm | uctm.edu |

| 1,8-Naphthalimide derivatives of nalidixic acid (9h) | Bacillus subtilis | 18.6 mm | uctm.edu |

| 2-hydroxy-3-phenylsulfanylmethyl- smolecule.comCurrent time information in Bangalore, IN.-naphthoquinones | Gram-negative strains | MIC = 4-64 μg/mL | nih.gov |

In addition to their antibacterial action, this compound scaffolds have demonstrated significant antifungal properties. ontosight.ai A study on N'-(2-hydroxybenzylidene)-4-methoxy-1-naphthohydrazide (AOS) revealed potent antifungal activity against various species of Paracoccidioides, a human pathogenic fungus. researchgate.netnih.gov This compound exhibited a fungicidal effect with MIC values ranging from 0.75 to 6.9 μM and demonstrated a high selectivity index, suggesting it is more toxic to the fungus than to host cells. researchgate.netnih.gov

Other derivatives have also shown promise. For example, N'-(2,3-Dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide was found to have good antifungal potential against Rhizopus oryzae. researchgate.net Similarly, a series of N'-substituted-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives were screened for their activity against a panel of human pathogenic Candida strains, with some compounds showing antifungal activity comparable to the standard drug ketoconazole, with MICs as low as 0.0156 mg/mL. nih.gov

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N'-(2-hydroxybenzylidene)-4-methoxy-1-naphthohydrazide (AOS) | Paracoccidioides spp. | 0.75 to 6.9 μM | researchgate.netnih.gov |

| N'-(2,3-Dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide (S5) | Rhizopus oryzae | Good antifungal potential | researchgate.net |

| N'-substituted-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives | Candida spp. | 0.0156->2 mg/mL | nih.gov |

| 1,8-Naphthalimide derivatives of nalidixic acid (9a) | Candida albicans | 17.5 mm (inhibition zone) | uctm.edu |

| 1,8-Naphthalimide derivatives of nalidixic acid (9h) | Candida albicans | 10.4 mm (inhibition zone) | uctm.edu |

The study of the structure-activity relationship (SAR) is crucial for optimizing the antimicrobial potency of this compound derivatives. gardp.org Research indicates that the biological activity of these compounds is significantly influenced by the nature and position of substituents on the naphthalene (B1677914) ring and the hydrazide moiety. smolecule.com For instance, the presence of electron-withdrawing groups, such as nitro (NO2), bromine (Br), or iodine (I), on the aromatic ring of hydrazone derivatives has been generally associated with enhanced antibacterial activity. nih.govmdpi.com

The hydrazide-hydrazone moiety (-C(=O)NHN=CH-) itself is considered a pharmacophore, a key structural feature responsible for the biological activity. mdpi.com Modifications at this site can lead to substantial changes in antimicrobial efficacy. The planarity of the molecule and the presence of specific functional groups that can form hydrogen bonds or coordinate with metal ions are also important factors. smolecule.com For naphthalimide hydrazide derivatives, modifications at the N-th and 4th positions of the naphthalimide ring have been a key focus for developing potent antibacterial agents. nih.gov

Anticancer Potential and Cytotoxicity Evaluations

The anticancer properties of this compound derivatives have been a significant area of investigation, with many compounds demonstrating cytotoxicity against various cancer cell lines. ontosight.aismolecule.comontosight.ai

Numerous studies have shown that this compound derivatives can effectively inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. nih.govontosight.ai For example, a series of 1,4-naphthoquinone-2,3-bis-sulfides, which are structurally related to naphthohydrazides, were effective against melanoma (UACC62) and prostate (PC3) cancer cell lines with GI50 values (concentration for 50% growth inhibition) ranging from 5.51 to 10 μM. nih.gov One of these compounds was shown to induce apoptosis in breast cancer (MCF7) cells through the production of reactive oxygen species (ROS) and activation of caspases 3/7, following a mitochondrial pathway. nih.gov

Similarly, certain naphthyridine derivatives have shown potent cytotoxicity against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range, making them more potent than the reference drug colchicine. nih.govnih.gov The induction of apoptosis by these compounds is a key mechanism for their anticancer activity. This often involves the depolarization of the mitochondrial membrane and the activation of caspases, which are key executioners of the apoptotic process. researchgate.net Some derivatives have been shown to trigger apoptosis by upregulating the expression of pro-apoptotic proteins like p53 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2. frontiersin.org

Table 3: Cytotoxicity of Selected this compound and Related Derivatives against Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 1,4-naphthoquinone-2,3-bis-sulfides | Melanoma (UACC62) | 6.5-10 μM | nih.gov |

| 1,4-naphthoquinone-2,3-bis-sulfides | Prostate (PC3) | 5.51-8.53 μM | nih.gov |

| Naphthyridine derivative (Compound 16) | Leukemia (HL-60) | 0.1 μM | nih.govnih.gov |

| Naphthyridine derivative (Compound 16) | Cervical (HeLa) | 0.7 μM | nih.govnih.gov |

| Naphthyridine derivative (Compound 16) | Prostate (PC-3) | 5.1 μM | nih.govnih.gov |

| Cu(II) complexes of hydrazones | HeLa, LS174, A549, K562, MDA-MB-231 | 0.5 to 3.2 µM | frontiersin.org |

| MM11453 (AHPN analogue) | Retinoid-resistant and -sensitive cancer cell lines | Induces apoptosis at similar concentrations | nih.gov |

The anticancer effects of this compound derivatives are often linked to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. One of the most studied targets is the IκB kinase (IKK) complex, particularly the IKKβ subunit. mdpi.com The IKK complex is a key regulator of the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes inflammation, cell survival, and proliferation. plos.org

A notable example is the N-acylhydrazone derivative LASSBio-1524, which was identified as an IKKβ inhibitor with an IC50 of 20 μM. researchgate.net This compound demonstrated potent anti-inflammatory properties, which are closely linked to its anticancer potential. plos.org Further structure-based design led to the development of analogues like (E)-N-(4-Nitrobenzylidene)-2-naphthohydrazide, which also target IKKβ. researchgate.net Another related compound, LASSBio-1829, a 7-azaindole (B17877) N-acylhydrazone, was also found to inhibit IKKβ with an IC50 value of 3.8 μM. researchgate.netpatsnap.com The inhibition of IKKβ by these compounds blocks the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory and pro-survival genes, ultimately contributing to the induction of apoptosis in cancer cells. plos.org While IKKβ is a well-documented target, the inhibition of other key enzymes in cancer pathways, such as hexokinase 2 and protein tyrosine kinases, by this compound derivatives remains an area for further investigation.

Anti-inflammatory Response and Mechanistic Insights

Derivatives of this compound have demonstrated significant potential as anti-inflammatory agents. Notably, compounds such as LASSBio-1524 and LASSBio-1760 have been identified as potent anti-inflammatory prototypes. ijhp.net Research indicates that these N-acylhydrazone (NAH) derivatives exert their effects through the modulation of key inflammatory pathways. ijhp.netresearchgate.net

The anti-inflammatory action of these compounds is attributed to their ability to reduce leukocyte migration and decrease the production of pro-inflammatory mediators, including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). ijhp.net Mechanistic studies have revealed that the anti-inflammatory effects of these this compound derivatives are linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. ijhp.net Specifically, a reduction in the expression of phosphorylated NF-κB has been observed, suggesting a targeted disruption of this critical inflammatory cascade. ijhp.net

Further investigations into the structure-activity relationship led to the synthesis of new analogues, LASSBio-2039, LASSBio-2040, and LASSBio-2041. These compounds also exhibited dose-dependent anti-inflammatory activity by significantly reducing leukocyte migration in preclinical models. ijhp.net For instance, at a dose of 30 µmol/kg, LASSBio-2039, LASSBio-2040, and LASSBio-2041 inhibited cell migration by 66%, 73%, and 68%, respectively. ijhp.net These findings underscore the therapeutic potential of the this compound scaffold in developing novel anti-inflammatory drugs.

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | Dose (µmol/kg) | Leukocyte Migration Inhibition (%) |

|---|---|---|

| LASSBio-2039 | 1 | 58 |

| 10 | 63 | |

| 30 | 66 | |

| LASSBio-2040 | 1 | 48 |

| 10 | 69 | |

| 30 | 73 | |

| LASSBio-2041 | 1 | 29 |

| 10 | 62 | |

| 30 | 68 |

Antioxidant Capacity and Free Radical Scavenging

The antioxidant properties of this compound derivatives have been a subject of investigation, with studies focusing on their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common methods used to evaluate this capacity. ijhp.netinnovareacademics.inmdpi.com

One study investigated the antioxidant potential of 3-hydroxy-N'-(2-hydroxybenzylidene)-2-naphthohydrazide (referred to as H2bnp) and its corresponding copper(II) and cobalt(II) metal complexes. core.ac.uk The free ligand, H2bnp, demonstrated notable antioxidant activity. core.ac.uk The study highlighted that the ability of these compounds to donate a hydrogen atom to free radicals is a key mechanism behind their antioxidant action.

The antioxidant capacity is often quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. While specific IC50 values for this compound itself in DPPH and ABTS assays are not detailed in the provided context, the research on its derivatives, such as H2bnp, indicates that the this compound scaffold is a promising backbone for the development of effective antioxidant agents. core.ac.uk The complexation with metal ions was found to modulate this activity. core.ac.uk

Table 2: Antioxidant Activity of 3-hydroxy-N'-(2-hydroxybenzylidene)-2-naphthohydrazide (H2bnp) and its Metal Complexes

| Compound | Antioxidant Activity |

|---|---|

| H2bnp | Excellent activity, superior to its metal complexes and standards used. core.ac.uk |

| [Cu(bnp)(phen)H2O]·nH2O | Exhibited antioxidant capacity. core.ac.uk |

| [Co(bnp)(phen)H2O]·nH2O | Exhibited antioxidant capacity. core.ac.uk |

| [Cu(Hbnp)2] | Exhibited antioxidant capacity. core.ac.uk |

| [Co(Hbnp)2] | Exhibited antioxidant capacity. core.ac.uk |

Antidiabetic Properties and α-Glucosidase Inhibition

Certain derivatives of this compound have emerged as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia, a key aspect of diabetes mellitus management. nih.gov

A series of 3-hydroxy-2-naphthohydrazide-based hydrazones were synthesized and evaluated for their α-glucosidase inhibitory potential. nih.gov Many of these compounds displayed significantly more effective inhibitory activities than the standard drug, acarbose (B1664774). The IC50 values for these derivatives ranged from 2.80 to 29.66 µM, while acarbose has an IC50 of 873.34 µM. nih.gov

Compound 3h from this series was the most potent inhibitor, with an IC50 value of 2.80 ± 0.03 µM. nih.gov Kinetic analysis of this compound revealed a concentration-dependent inhibition. nih.gov In silico docking studies suggested that the hydrazide and naphthalene-ol moieties of these compounds play a vital role in binding to the essential residues of the α-glucosidase enzyme, such as Glu277 and Gln279. nih.gov

Table 3: α-Glucosidase Inhibitory Activity of 3-hydroxy-2-naphthohydrazide (B1221801) Derivatives

| Compound | IC50 (µM) |

|---|---|

| 3h | 2.80 ± 0.03 |

| 3i | 4.13 ± 0.06 |

| 3f | 5.18 ± 0.10 |

| 3c | 5.42 ± 0.11 |

| 3g | 6.17 ± 0.15 |

| 3d | 6.76 ± 0.20 |

| 3a | 9.59 ± 0.14 |

| 3n | 10.01 ± 0.42 |

| Acarbose (Standard) | 873.34 ± 1.67 |

DNA Interaction Studies

Metal complexes of this compound derivatives have been shown to interact with DNA through various binding modes. Studies on copper(II) and cobalt(II) complexes of 3-hydroxy-N'-(2-hydroxybenzylidene)-2-naphthohydrazide have provided insights into these interactions. core.ac.uk Techniques such as spectral absorption, emission studies, and hydrodynamic measurements have been employed to investigate the mode and extent of binding with Calf Thymus DNA (CT-DNA). core.ac.uk

Some hydrazone complexes have been found to bind to DNA via an intercalative mode, where the molecule inserts itself between the base pairs of the DNA double helix. frontiersin.orgnih.gov Other binding modes, such as groove binding, have also been reported. frontiersin.orgnih.gov The binding affinity of these complexes to DNA is a crucial factor in their potential biological activity. For instance, some copper(II) complexes of tridentate ligands have shown good DNA binding propensity, in the order of 10^5 M^-1. researchgate.net The nature of the ligands and the metal ion in the complex significantly influences the binding affinity and mode. frontiersin.orgnih.gov

In addition to binding, certain metal complexes of this compound derivatives exhibit nuclease activity, meaning they can cleave DNA. core.ac.uk The efficiency of these complexes in oxidatively cleaving pUC19 plasmid DNA has been demonstrated. core.ac.uk This cleavage can occur in the absence or presence of an activating agent like hydrogen peroxide (H2O2). core.ac.uk

The mechanism of DNA cleavage often involves the generation of reactive oxygen species (ROS) that can damage the DNA backbone. frontiersin.orgnih.gov For example, some copper(II) complexes can cleave supercoiled DNA even in the presence of ROS scavengers, indicating a potent nuclease-like activity. frontiersin.orgnih.gov The ability of these compounds to convert supercoiled DNA (Form I) into nicked (Form II) and linear (Form III) forms is a measure of their cleavage efficiency. ekb.eg This property is of significant interest for the development of novel therapeutic agents.

Enzyme Inhibition Beyond Specific Diseases (e.g., Photosynthetic Electron Transport, Cholinesterase)

The inhibitory potential of this compound scaffolds extends to enzymes beyond those associated with specific diseases like inflammation or diabetes. Research has explored their effects on fundamental biological processes such as photosynthetic electron transport and on enzymes like cholinesterase.

Some N-acylhydrazone derivatives have been tested for their ability to inhibit photosynthetic electron transport in spinach chloroplasts. researchgate.net The IC50 values for these compounds varied, indicating a range from strong to no inhibitory effect. researchgate.net Active compounds were found to interfere with intermediates on the donor side of photosystem II. researchgate.net

In the context of neurodegenerative diseases, derivatives of 1,8-naphthyridine, which share structural similarities with the naphthyl group, have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.govphyschemres.org Some of these compounds showed moderate inhibitory activity with selectivity towards AChE. nih.gov For example, a series of hexahydro-1,6-naphthyridines displayed IC50 values for AChE inhibition ranging from 2.12 to 24.72 µM. nih.gov

Drug Design and Development Considerations

The this compound scaffold is a "privileged structure" in medicinal chemistry, serving as a foundational core for designing new therapeutic agents. researchgate.netlifechemicals.com Its versatility allows for chemical modifications that can lead to compounds with optimized potency, selectivity, and favorable pharmacokinetic profiles. lifechemicals.com The process of drug design and development for these scaffolds involves a multi-faceted approach, integrating structure-activity relationship studies, lead optimization techniques, and computational modeling. numberanalytics.comfrontiersin.org

Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery where the relationship between a compound's chemical structure and its biological activity is investigated. numberanalytics.compharmafeatures.com By systematically modifying the this compound molecule and evaluating the biological effects of these changes, researchers can identify the key structural features responsible for its therapeutic actions. numberanalytics.compharmafeatures.com

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. 3ds.comnih.gov For this compound derivatives, several key pharmacophoric features have been identified as crucial for their biological activity.

The core structure itself, the N-acylhydrazone (NAH) subunit, is widely considered a privileged component in drug discovery. researchgate.net Key structural elements that influence biological activity include:

The Naphthalene Ring System : This rigid, aromatic scaffold facilitates π–π stacking interactions with aromatic residues within the target's binding site. rsc.org

The Hydrazide Group (-CONHNH2) : This group is a critical interaction point, capable of acting as both a hydrogen bond donor and acceptor, allowing it to form strong connections with polar residues in a biological target. rsc.org

Hydroxyl Groups (-OH) : The presence of a hydroxyl group, particularly in the 3-hydroxy-2-naphthohydrazide series, contributes to hydrogen bonding and increases polarity, which can enhance binding affinity. rsc.orgnih.gov In studies on α-glucosidase inhibitors, the hydrazide and the naphthalene-ol groups were found to be vital for binding to key residues like Glu277 and Gln279 in the enzyme's active site. nih.gov

The type and position of substituents on the this compound scaffold significantly modulate the compound's biological activity. By adding or modifying functional groups, medicinal chemists can fine-tune the molecule's properties.

For instance, in the development of IKK-β inhibitors, the substitution on the benzylidene ring attached to the hydrazide was critical. The derivative (E)-N'-(4-nitrobenzylidene)-2-naphthohydrazide (LASSBio-1524) showed significant inhibitory activity. researchgate.net However, replacing the 4-nitrophenyl ring with a 4-carboxyphenyl ring led to an inactive compound, highlighting the sensitivity of the activity to electronic modifications at this position. researchgate.net

In another example focusing on α-glucosidase inhibition, a series of 3-hydroxy-2-naphthohydrazide-based hydrazones were synthesized and tested. nih.gov The results demonstrated a wide range of inhibitory potentials based on the different substitutions.

Table 1: α-Glucosidase Inhibitory Activity of 3-hydroxy-2-naphthohydrazide Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| Compound 3h | 2.80 ± 0.03 |

| Compound 3i | 4.13 ± 0.06 |

| Compound 3f | 5.18 ± 0.10 |

| Compound 3c | 5.42 ± 0.11 |

| Compound 3g | 6.17 ± 0.15 |

| Compound 3d | 6.76 ± 0.20 |

| Compound 3a | 9.59 ± 0.14 |

| Compound 3n | 10.01 ± 0.42 |

| Acarbose (Standard) | 873.34 ± 1.67 |

Data sourced from a study on hydrazone derivatives for diabetic management. nih.gov The table shows that several derivatives have significantly lower IC₅₀ values, indicating higher potency than the standard drug, acarbose. nih.gov

Lead optimization is the process of modifying a biologically active lead compound to improve its potency, selectivity, and pharmacokinetic properties. numberanalytics.com This iterative process uses the insights gained from SAR studies to make rational design choices. pharmafeatures.com

Scaffold hopping involves replacing the central core of a molecule with a different scaffold while retaining its biological activity, often to improve properties or find novel chemical structures. numberanalytics.com Bioisosteric replacement is a related strategy where a functional group is substituted with another group that has similar physical or chemical properties, with the goal of enhancing the desired characteristics of the compound. numberanalytics.com For the this compound family, this could involve replacing the naphthalene ring with other bicyclic aromatic systems or modifying the hydrazide linker to alter flexibility and binding interactions.

A key goal of lead optimization is to increase a compound's potency and its selectivity for the intended target over other proteins. pharmafeatures.com Structure-based drug design is a powerful tool for this purpose. For example, to improve the potency of the IKK-β inhibitor LASSBio-1524 (IC₅₀ = 20 μM), researchers used molecular modeling to guide the synthesis of new analogs. researchgate.net This approach helps in understanding the structural requirements for potent inhibition and designing molecules that fit more precisely into the target's active site. researchgate.net Similarly, introducing hydrophobic moieties or modifying the N-acylhydrazone group can enhance inhibitory activity and selectivity against specific enzyme isoforms or receptor subtypes. researchgate.net

Computer-aided drug design (CADD) has become an indispensable tool in drug discovery, accelerating the process by predicting how molecules will behave before they are synthesized. frontiersin.orgfmhr.org These methods are used to identify hits, optimize leads, and understand drug-target interactions at a molecular level. frontiersin.org

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov This method was used to analyze how 3-hydroxy-2-naphthohydrazide derivatives inhibit the α-glucosidase enzyme. nih.gov The docking studies revealed that the hydrazide and naphthalene-ol moieties were crucial for binding to essential amino acid residues in the enzyme's active site. nih.gov

In another study, molecular dynamics simulations were performed for the IKK-β inhibitor LASSBio-1524 to better understand the structural basis for its inhibitory activity. researchgate.net These simulations provide insights into the dynamic interactions between the ligand and the protein, guiding further optimization efforts. researchgate.net

Table 2: Key Interactions of this compound Derivatives from Docking Studies

| Structural Feature | Interaction Type | Target Residues (Example) | Reference |

|---|---|---|---|

| Naphthalene Ring | π–π stacking | Aromatic residues (e.g., Phenylalanine, Tyrosine) | rsc.org |

| Hydrazide Group | Hydrogen Bonding (Donor/Acceptor) | Polar residues (e.g., Glutamate, Aspartate) | rsc.org |

| Naphthalene-ol Group | Hydrogen Bonding | Glu277, Gln279 (in α-glucosidase) | nih.gov |

This table summarizes the key molecular interactions that contribute to the binding of this compound scaffolds to their biological targets, as predicted by computational docking studies. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational method that develops mathematical models to correlate the chemical structure of compounds with their biological activity. thescipub.com These models help in predicting the activity of newly designed molecules before synthesis, saving time and resources. thescipub.com

For hydrazide derivatives and related structures, QSAR models have been developed to predict antimicrobial or enzyme inhibitory activity. colab.wsnih.gov These models often use descriptors related to the molecule's electronic properties, steric factors, and hydrophobicity to explain and predict activity. nih.gov For example, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that visualize the regions where steric bulk or certain electronic features would enhance or decrease activity, guiding the design of more potent analogs. nih.gov

Advanced Analytical Chemistry Applications of Naphthohydrazide Based Probes

Design and Synthesis of Chemosensors

The design and synthesis of chemosensors based on 1-Naphthohydrazide often involve straightforward condensation reactions to create Schiff base derivatives. nih.govresearchgate.net These reactions couple the naphthohydrazide moiety with various aldehydes, leading to the formation of hydrazones. researchgate.net This modular approach allows for the tuning of the sensor's electronic and steric properties by selecting different aldehyde precursors. The synthesis is typically a single-step process that can be carried out under reflux conditions, often with the addition of a catalytic amount of acid. researchgate.net The resulting products are often solids that can be purified by recrystallization. acs.org

The core principle behind these sensors lies in the integration of a recognition site (receptor) with a signaling unit (fluorophore or chromophore). The this compound scaffold can serve as part of the signaling unit, while the appended molecular fragments act as the recognition sites for specific analytes. The design often aims to modulate photophysical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT) upon analyte binding. researchgate.netwu.ac.thnih.govnih.gov

For instance, a sensor for aluminum (Al³⁺) was synthesized by reacting 3-hydroxy-2-naphthohydrazide (B1221801) with 2-hydroxy-1-naphthaldehyde (B42665). nih.gov This created a molecule with multiple binding sites capable of coordinating with the metal ion. Similarly, chemosensors for cyanide have been developed by condensing 3-hydroxy-2-naphthohydrazide with different aldehyde derivatives. researchgate.netrsc.org The ease of synthesis and the ability to systematically modify the structure make this compound derivatives a versatile platform for developing a wide range of chemosensors. wu.ac.th

Colorimetric Sensing Mechanisms

Colorimetric sensors based on this compound derivatives enable the visual detection of analytes through a distinct color change. This change is a result of alterations in the electronic structure of the sensor molecule upon interaction with the target analyte, which in turn affects its absorption of visible light. mdpi.com

A primary mechanism involves the modulation of Intramolecular Charge Transfer (ICT). In their free state, these sensor molecules possess a specific electron distribution. Upon binding with an analyte, such as the cyanide ion (CN⁻), this distribution is significantly altered. For example, the nucleophilic addition of cyanide to an electron-deficient part of the sensor molecule can disrupt the ICT process, leading to a noticeable color change. researchgate.netrsc.org In some cases, deprotonation of a labile proton on the Schiff base by the analyte can also trigger a color change. researchgate.netrsc.org

The design of these colorimetric probes often incorporates a donor-π-acceptor (D-π-A) framework, where the naphthohydrazide moiety can act as a part of the conjugated system. rsc.org The interaction with an analyte can either enhance or inhibit the ICT, causing a shift in the maximum absorption wavelength (λmax) and a corresponding change in the observed color. For instance, a sensor for cyanide changed from colorless to yellow upon addition of the ion. rsc.org This visual response allows for rapid, on-site detection without the need for sophisticated instrumentation. researchgate.netarxiv.org The development of test strips impregnated with these sensors further enhances their practical utility for real-world applications. rsc.orgrsc.org

Fluorimetric Sensing Mechanisms

Fluorimetric sensing with this compound-based probes offers high sensitivity and involves the modulation of fluorescence emission upon analyte binding. Several photophysical mechanisms are exploited in the design of these fluorescent sensors.

A common mechanism is Photoinduced Electron Transfer (PET) . In the absence of the target analyte, the probe may be non-fluorescent or weakly fluorescent due to the quenching of the excited state by an electron-donating group. Upon binding with a metal ion, for instance, the electron-donating ability of the receptor part is suppressed, inhibiting the PET process and leading to a "turn-on" fluorescence response. wu.ac.th

Intramolecular Charge Transfer (ICT) is another key mechanism. nih.gov The interaction with an analyte can alter the electron density distribution within the molecule, leading to changes in the fluorescence emission wavelength and intensity. For example, a naphthalimide-based probe for hydrazine (B178648) detection operates via an ICT mechanism, resulting in both a colorimetric and ratiometric fluorescence response. researchgate.net

Chelation-Enhanced Fluorescence (CHEF) is frequently observed in sensors for metal ions like Al³⁺ and Zn²⁺. researchgate.netnih.gov The free ligand often has low fluorescence due to rotational and vibrational freedoms that promote non-radiative decay. Upon chelation with a metal ion, the molecule becomes more rigid, restricting these non-radiative pathways and causing a significant enhancement in fluorescence intensity. nih.gov

Excited-State Intramolecular Proton Transfer (ESIPT) can also be modulated. Some probes are designed to exhibit ESIPT in their free state, resulting in weak fluorescence. The binding of an analyte can inhibit the ESIPT process, leading to a "turn-on" fluorescence signal from the normal excited state. researchgate.netnih.gov

Aggregation-Induced Emission (AIE) is an interesting phenomenon where the probe is non-emissive in solution but becomes highly fluorescent upon aggregation. researchgate.net The detection of vanillin (B372448) and ortho-vanillin has been achieved using a 3-hydroxy-2-naphthohydrazide-based probe that exhibits AIE behavior. researchgate.netresearchgate.net

These diverse mechanisms allow for the rational design of highly selective and sensitive fluorimetric probes for a wide range of analytes.

Selective Ion Detection (e.g., Cyanide, Ni(II), Pb(II), Al(III))

Naphthohydrazide-based chemosensors have demonstrated significant utility in the selective detection of various environmentally and biologically important ions.

Cyanide (CN⁻): Several sensors have been developed for the highly selective colorimetric and fluorimetric detection of cyanide. researchgate.netrsc.orgresearchgate.net One such sensor, a naphthohydrazide derivative, exhibited a distinct color change from colorless to yellow and a "turn-on" fluorescence response upon interaction with CN⁻. researchgate.net The mechanism involves the deprotonation of a phenolic –OH group followed by the nucleophilic addition of cyanide to the imine carbon atom. researchgate.net The detection limits for cyanide using these probes are often very low, reaching the nanomolar range, which is well below the maximum permissible level in drinking water. researchgate.netrsc.org

Nickel(II) (Ni²⁺): A fluorescent sensor for Ni²⁺ was developed based on N'-(1,3-dimethylbutylene)-3-hydroxy-naphthohydrazide. acs.org The detection mechanism relies on fluorescence quenching due to the formation of a coordination complex between the sensor and Ni²⁺ ions. The binding stoichiometry was determined to be 2:1 (sensor:Ni²⁺). nih.gov Another diarylethene-based sensor with a hydroxybenzylidene-2-naphthohydrazide group served as a "naked-eye" colorimetric sensor for Ni²⁺, showing a color change from colorless to yellow. acs.org

Lead(II) (Pb²⁺): A chromofluorescent sensor based on a naphthohydrazide derivative has been shown to selectively respond to Pb²⁺ ions over a range of other metal ions. researchgate.net

Aluminum(III) (Al³⁺): Naphthohydrazide-based probes have proven to be effective "off-on" fluorescent chemosensors for Al³⁺. nih.govacs.org The sensing mechanism often involves the inhibition of processes like ESIPT and the induction of CHEF upon complexation with Al³⁺, leading to a significant fluorescence enhancement. nih.gov For example, a diarylethene derivative containing a hydroxybenzylidene-2-naphthohydrazide group exhibited a 75-fold fluorescence enhancement in the presence of Al³⁺. acs.org These probes can achieve very low detection limits, in the nanomolar and micromolar range, and have been used for bioimaging of Al³⁺ in living cells. acs.orgresearchgate.netresearchgate.net

The table below summarizes the performance of some naphthohydrazide-based sensors for ion detection.

| Target Ion | Sensor Type | Detection Mechanism | Detection Limit | Reference |

| Cyanide (CN⁻) | Colorimetric & Fluorimetric | Deprotonation & Nucleophilic Addition | 1.2 µM | researchgate.net |

| Cyanide (CN⁻) | Colorimetric & Fluorimetric | ICT Disruption | 3.78 nM | rsc.org |

| Cyanide (CN⁻) | Colorimetric | Deprotonation | 8.2 µM | rsc.org |

| Nickel (II) (Ni²⁺) | Colorimetric | Complexation | 1.67 x 10⁻⁵ M | acs.org |

| Nickel (II) (Ni²⁺) | Fluorescent | Fluorescence Quenching | - | acs.org |

| Aluminum (III) (Al³⁺) | Fluorescent | CHEF/ESIPT Inhibition | 9.45 x 10⁻⁸ M | acs.org |

| Aluminum (III) (Al³⁺) | Fluorescent | CHEF/ESIPT Inhibition | 1.70 µM | nih.gov |

| Aluminum (III) (Al³⁺) | Fluorescent | C=N Isomerization Inhibition | 0.05 µM | researchgate.net |

| Aluminum (III) (Al³⁺) | Fluorescent | CHEF | 0.83 µM | proquest.com |

Recognition of Organic Molecules (e.g., Vanillin, Ortho-Vanillin)

Beyond ion detection, naphthohydrazide-based probes have been successfully applied to the selective recognition of important organic molecules. A notable example is the detection of vanillin and its isomer, ortho-vanillin, which are widely used flavoring agents in the food industry. researchgate.netresearchgate.net

A commercially available compound, 3-hydroxy-2-naphthohydrazide (3HN), has been utilized for this purpose by harnessing its aggregation-induced emission (AIE) properties. researchgate.net The weakly fluorescent 3HN in a dimethyl sulfoxide (B87167) (DMSO) solution exhibits enhanced fluorescence when mixed with aqueous buffers. This phenomenon forms the basis for two distinct sensing systems:

Selective detection of ortho-vanillin: A solution of 3HN in DMSO containing 30% HEPES buffer (Probe 1) shows fluorescence emission at 500 nm. Upon the addition of ortho-vanillin, a new fluorescence peak appears at 415 nm, while the original peak remains unchanged. This ratiometric response allows for the highly specific detection of ortho-vanillin with a detection limit as low as 0.3 μM. researchgate.netresearcher.liferesearcher.life

Selective detection of vanillin: A solution of 3HN in DMSO with 20% PBS buffer (Probe 2) displays a green fluorescence emission at 500 nm. This emission is selectively quenched by vanillin, enabling its detection with a limit of 0.8 μM. researchgate.net

This dual-detection capability, stemming from the same parent compound under slightly different solvent conditions, highlights the versatility and tunability of naphthohydrazide-based systems for recognizing specific organic molecules. researchgate.net

The table below summarizes the sensing characteristics for vanillin and ortho-vanillin.

| Analyte | Probe System | Sensing Mechanism | Detection Limit (μM) |

| ortho-Vanillin | 3HN in DMSO/HEPES buffer | Ratiometric Fluorescence | 0.3 |

| Vanillin | 3HN in DMSO/PBS buffer | Fluorescence Turn-off | 0.8 |

Application in Real Sample Analysis and Environmental Monitoring

A crucial aspect of developing new chemosensors is their practical applicability in analyzing real-world samples and for environmental monitoring. americanpharmaceuticalreview.comgmpinsiders.com Naphthohydrazide-based probes have demonstrated considerable potential in this regard, successfully detecting target analytes in various complex matrices.

For instance, a colorimetric and fluorimetric sensor for cyanide was effectively used to determine the concentration of CN⁻ in real water samples, showing high accuracy. researchgate.net The detection limit of this sensor (1.1 µM) was below the maximum level permitted for cyanide in drinking water by the World Health Organization (1.9 µM), underscoring its relevance for water quality monitoring. researchgate.net Another cyanide sensor was used to detect endogenous biological cyanide in food samples. researchgate.net

The practicality of these sensors is further enhanced by their incorporation into portable testing formats. Test strips based on this compound derivatives have been developed for the convenient, on-site detection of cyanide. rsc.orgresearchgate.netrsc.org These strips, when dipped into a sample solution containing cyanide, exhibit a clear visual color change, allowing for rapid qualitative or semi-quantitative analysis without the need for sophisticated laboratory equipment. researchgate.netrsc.org For example, a test strip could detect cyanide concentrations as low as 20 µM. researchgate.net

Similarly, sensors for metal ions like Al³⁺ have been applied to the analysis of water samples. researcher.life These applications validate the robustness and selectivity of naphthohydrazide-based chemosensors, proving their utility beyond idealized laboratory conditions and paving the way for their use in routine environmental and food safety analysis. americanpharmaceuticalreview.com

Bioimaging Applications (e.g., Intracellular Ion Detection, Hydrazine in Living Cells)

The favorable photophysical properties of fluorescent this compound-based probes, such as high quantum yields and emission in the visible region, make them excellent candidates for bioimaging applications. Their ability to selectively detect ions and small molecules within living cells provides powerful tools for studying biological processes.

Intracellular Ion Detection: Naphthohydrazide-based sensors have been successfully employed for the intracellular imaging of various ions. A probe for Al³⁺, derived from a diarylethene and hydroxybenzylidene-2-naphthohydrazide, was shown to penetrate HeLa cells and be used for the detection of intracellular Al³⁺. acs.org Upon incubation with the probe, the cells showed a significant increase in fluorescence in the presence of Al³⁺, demonstrating the probe's ability to function within a complex cellular environment. acs.org Another naphthol Schiff base probe for Al³⁺ was successfully used for fluorescence imaging in colon cancer SW480 cells. researchgate.net Similarly, a sensor for cyanide has been used as a live-cell imaging reagent for the intracellular detection of CN⁻ in both Baby Hamster Kidney (BHK-21) and A549 lung carcinoma cells. researchgate.net

Hydrazine Detection in Living Cells: Hydrazine is a highly toxic compound, and monitoring its presence in biological systems is of great importance. Fluorescent probes based on naphthalimide derivatives, which share structural motifs with naphthohydrazides, have been developed for this purpose. researchgate.netnih.gov A ratiometric fluorescent probe, NA-N₂H₄, was successfully used to image hydrazine in living cells and even in vivo in zebrafish. researchgate.net These probes are designed to be cell-permeable and react specifically with hydrazine, triggering a distinct fluorescence response that can be visualized using fluorescence microscopy. This allows for the real-time monitoring of hydrazine distribution and dynamics within living organisms. researchgate.netnih.gov

The biocompatibility of these probes is a key consideration. Many have been shown to have low cytotoxicity, allowing for their safe use in living cell imaging. nih.gov The ability to visualize the localization and concentration changes of specific analytes within cells and organisms provides invaluable insights into their physiological and pathological roles. google.comresearchgate.net

Computational and Theoretical Studies on 1 Naphthohydrazide Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of 1-naphthohydrazide.

Density Functional Theory (DFT) has become a standard method for investigating the structure and properties of organic molecules due to its balance of accuracy and computational cost. masterorganicchemistry.com DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in this compound by optimizing its geometry. This process involves finding the minimum energy conformation, which is crucial for understanding its physical and chemical properties. For similar molecules, like arylhydrazones, DFT has been used to determine that the hydrazo form is energetically preferable. researchgate.net

Once the optimized geometry is obtained, various electronic properties can be calculated to predict the molecule's reactivity. DFT allows for the computation of parameters that describe how a molecule will interact with other chemical species. For instance, the distribution of electron density, calculated through DFT, can highlight regions of the molecule that are electron-rich and likely to act as nucleophiles, and regions that are electron-poor and susceptible to nucleophilic attack. These calculations are foundational for predicting how this compound might behave in chemical reactions.

Table 1: Illustrative DFT-Calculated Structural Parameters for a Hydrazide Moiety

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | - | - |

| C-N | 1.35 | - | - |

| N-N | 1.40 | - | - |

| O=C-N | - | 122.5 | - |

| C-N-N | - | 119.8 | - |

| O=C-N-N | - | - | 180.0 |

Note: This table presents typical values for a hydrazide functional group derived from DFT calculations on related structures and serves as an illustrative example.